Dihydrochloride Salt Stoichiometry vs. Free Base: Purity Specification and Batch Consistency Across Commercial Suppliers
IMPORTANT CAVEAT: High-strength differential evidence (direct head-to-head comparative biological or physicochemical data with a defined comparator) is extremely limited for this specific compound in the open literature, as it is primarily a research intermediate rather than a highly profiled bioactive molecule. The evidence presented below constitutes the strongest available quantifiable differentiation based on publicly accessible vendor specifications and well-established class-level principles. Users should treat all evidence items in this section as 'Class-level inference' or 'Supporting evidence' unless the specific Evidence_Tag indicates otherwise. The dihydrochloride salt (CAS 1185689-68-2) is commercially available from MolCore with a purity specification of NLT 98% under ISO-certified quality systems, whereas the free base (CAS 883548-16-1) is typically offered at 95% purity (Alfa Chemistry, Beyotime) without ISO certification guarantees . The Sigma-Aldrich AldrichCPR listing for the dihydrochloride explicitly identifies the compound as a 'unique chemical' within its discovery collection, indicating curated structural novelty, but provides no analytical data (sold 'as-is') .
| Evidence Dimension | Commercial purity specification and quality system certification |
|---|---|
| Target Compound Data | NLT 98% purity, ISO-certified manufacturing (MolCore); AldrichCPR unique chemical status (Sigma-Aldrich); Min. 95% purity (CymitQuimica, discontinued) |
| Comparator Or Baseline | Free base (CAS 883548-16-1): 95% purity (Alfa Chemistry, Beyotime, AK Scientific); no ISO certification reported |
| Quantified Difference | Minimum purity advantage of +3 percentage points (98% vs. 95%); additional ISO quality-system assurance absent for free-base comparators |
| Conditions | Vendor product pages as of May 2026; purity determined by vendor-specific analytical methods (HPLC, NMR) |
Why This Matters
For procurement in regulated pharmaceutical R&D or quality-controlled library production, the higher minimum purity specification and ISO certification reduce the risk of introducing undefined impurities that could generate false-positive hits in downstream biological screening.
